N-(2-fluorophenyl)-2-propylpentanamide

Description

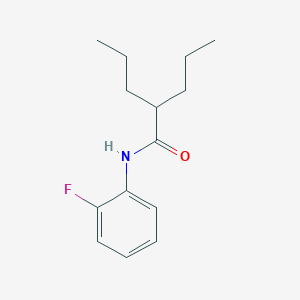

N-(2-fluorophenyl)-2-propylpentanamide (CAS: 22180-82-1) is an amide derivative with a molecular formula of C₁₄H₂₀FNO and a molecular weight of 237.31 g/mol . Its structure features a 2-fluorophenyl group attached to a pentanamide backbone, distinguishing it from valproic acid (VPA) derivatives through the substitution of a fluorine atom at the ortho position of the phenyl ring. However, specific biological activities and metabolic profiles remain understudied .

Properties

Molecular Formula |

C14H20FNO |

|---|---|

Molecular Weight |

237.31 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-2-propylpentanamide |

InChI |

InChI=1S/C14H20FNO/c1-3-7-11(8-4-2)14(17)16-13-10-6-5-9-12(13)15/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17) |

InChI Key |

ZCFJRRFZAIQZBM-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1F |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural and pharmacological differences between N-(2-fluorophenyl)-2-propylpentanamide and related compounds:

Key Comparison Points

Structural Modifications and Bioactivity

- HO-AAVPA : Replacing the 2-fluorophenyl group with a 2-hydroxyphenyl moiety enhances HDAC1 binding affinity (ΔG = -8.2 kcal/mol) due to hydrogen bonding with catalytic zinc ions . This modification improves anticancer activity (IC₅₀ = 15–30 μM in triple-negative breast cancer cells) compared to VPA (IC₅₀ > 1 mM) .

- This compound: The fluorine atom may improve metabolic stability by blocking oxidative metabolism, a common issue with hydroxylated analogs like HO-AAVPA .

- Thiadiazole Derivative : Substitution with a thiadiazole ring shifts activity toward GABA modulation, indicating divergent therapeutic applications (e.g., epilepsy vs. cancer) .

Pharmacokinetics and Solubility

- HO-AAVPA : Exhibits poor aqueous solubility (logP ~3.5), necessitating formulation strategies like PAMAM-G4 dendrimers for enhanced delivery . Its metabolism involves CYP2C11-mediated hydroxylation, leading to rapid clearance in rats .

- 2'-fluoroortho-fluorofentanyl : Despite structural dissimilarity, its fluorophenyl group contributes to high receptor binding affinity (opioid receptors) and metabolic resistance .

Toxicity Profiles

- HO-AAVPA: Designed to reduce hepatotoxicity associated with VPA, though in vitro studies show dose-dependent cytotoxicity in non-cancerous cells at high concentrations .

- Fluorophenyl Analog: No hepatotoxicity data available, but fluorine substitution generally reduces reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.